4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by the presence of a tetrazole ring and a tetrahydrobenzo[c]chromen-6-one core structure. The tetrazole ring is known for its stability and diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the formation of the benzo[c]chromen-6-one core followed by the introduction of the tetrazole ring. One common method involves the use of a one-pot four-component condensation reaction. This reaction typically involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylic acid functional groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(2H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one: A closely related compound with similar structural features.
6-methyl-2-(2H-tetrazol-5-yl)chromen-4-one: Another compound with a tetrazole ring and chromenone core.
Uniqueness
4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both a tetrazole ring and a tetrahydrobenzo[c]chromen-6-one core. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O3 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-methyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H16N4O3/c1-9-13(22-8-14-17-19-20-18-14)7-6-11-10-4-2-3-5-12(10)16(21)23-15(9)11/h6-7H,2-5,8H2,1H3,(H,17,18,19,20) |
InChI Key |
YTMBFCRZXZVURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=NNN=N4 |
Origin of Product |
United States |
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